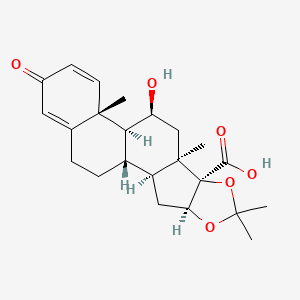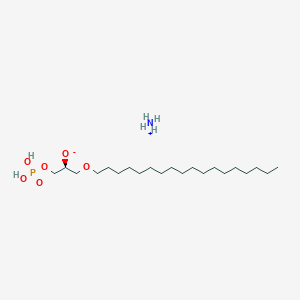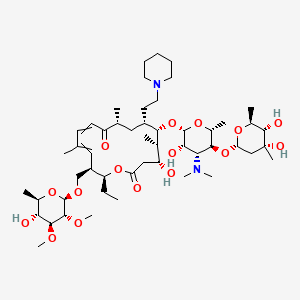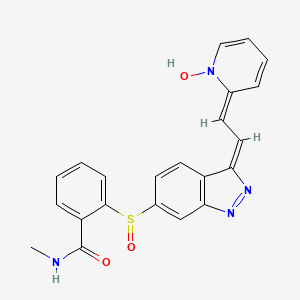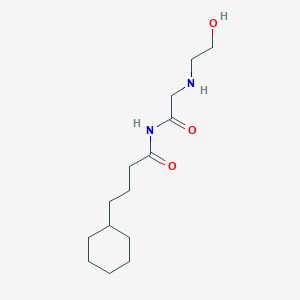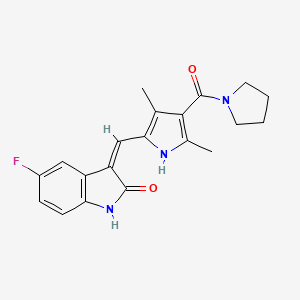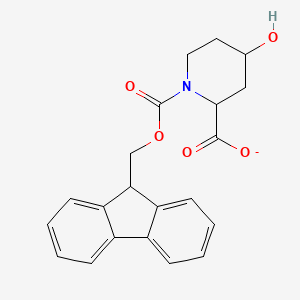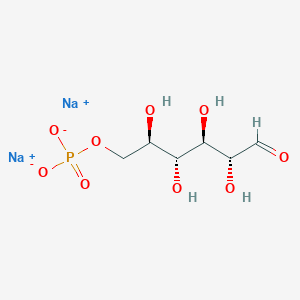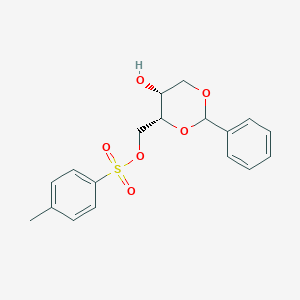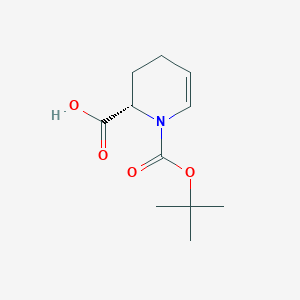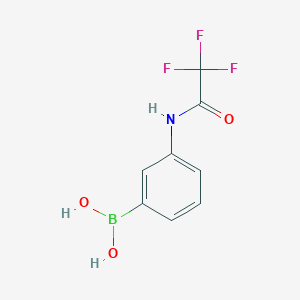
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is a chemical compound with the CAS Number 88978-20-5 . It has a molecular weight of 232.95 . The IUPAC name of this compound is 3-[(trifluoroacetyl)amino]phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is C8H7BF3NO3 . The InChI code of the compound is 1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) .
Physical And Chemical Properties Analysis
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” has a density of 1.45g/cm3 . The melting point of the compound is 290-293ºC . The exact mass of the compound is 233.04700 .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boron-containing compounds, such as boronic acids, have been extensively studied for their role in catalysis and organic synthesis. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane is an effective catalyst for metal-free hydroboration of imines, offering a highly efficient route for the synthesis of amines, which are fundamental in organic chemistry and material science (Qin Yin et al., 2017). Additionally, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a powerful catalyst for dehydrative amidation between carboxylic acids and amines, demonstrating its utility in peptide synthesis (Ke Wang et al., 2018).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, boronic acids have found applications in the development of high-performance polymers. For instance, bis(trifluoromethyl)phenylboronic esters serve as protective groups for diols, facilitating the synthesis of complex organic molecules under mild conditions. This methodology has been applied in creating highly conjugated enetriyne natural products with potential biological activities (N. Shimada et al., 2018).
Sensing and Detection
Phenyl boronic acids are also pivotal in the development of sensing and detection technologies. A study demonstrated the use of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition, leveraging the unique binding ligand properties of boronic acids for pendant diols. This approach has enabled the creation of highly sensitive and selective sensors for biological and environmental applications (B. Mu et al., 2012).
Safety And Hazards
“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Eigenschaften
IUPAC Name |
[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOITLDGNKHMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660241 | |
| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid | |
CAS RN |
88978-20-5 | |
| Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
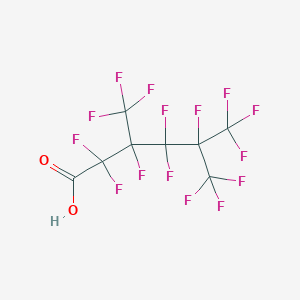
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
